molecular formula C13H15NO3 B1531956 1-(3,4-Dimethylbenzoyl)azetidine-3-carboxylic acid CAS No. 1408103-15-0

1-(3,4-Dimethylbenzoyl)azetidine-3-carboxylic acid

Cat. No. B1531956
CAS RN: 1408103-15-0
M. Wt: 233.26 g/mol
InChI Key: ICZYQABYOQRFNK-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylbenzoyl)azetidine-3-carboxylic acid, commonly referred to as DMAC, is an organic compound. It is a derivative of 3-Azetidinecarboxylic acid, which is valuable in pharmaceutical and agrochemical research .


Molecular Structure Analysis

The molecular formula of 1-(3,4-Dimethylbenzoyl)azetidine-3-carboxylic acid is C13H15NO3. Its molecular weight is 233.26 g/mol. The SMILES string of the related 3-Azetidinecarboxylic acid is OC(=O)C1CNC1 .

Scientific Research Applications

Azetidine Derivatives in Studying Proline Metabolism and Protein Conformation

Azetidine-2-carboxylic acid, a close relative to the compound of interest, is widely used to study proline metabolism and protein conformation due to its structural similarity to proline. This application is crucial in understanding how proteins fold and function, which has implications for disease research and drug development. For instance, the synthesis and uptake of azetidine-2-carboxylic acid in biological systems such as Arabidopsis thaliana and Escherichia coli have provided insights into proline's role in stress responses and protein synthesis regulation (Verbruggen, van Montagu, & Messens, 1992).

Medicinal Chemistry Applications

Azetidine derivatives are instrumental in the development of novel pharmaceutical compounds due to their unique chemical properties. For example, the efficient scale-up synthesis of BMS-520, an isoxazole-containing S1P1 receptor agonist, highlights the potential of azetidine-3-carboxylic acid derivatives in creating drugs with specific therapeutic targets (Hou et al., 2016). Such receptor agonists can be critical in treating autoimmune diseases and cancers, showcasing the importance of azetidine derivatives in drug synthesis.

Role in Synthetic Chemistry

Azetidine derivatives also play a significant role in synthetic chemistry, serving as intermediates in the preparation of complex molecules. For example, the development of protected 3-haloazetidines facilitates the diversified synthesis of azetidine-3-carboxylic acids, which are valuable in medicinal chemistry for their versatility as building blocks (Ji, Wojtas, & Lopchuk, 2018). These compounds can be tailored to create a wide array of molecules with potential therapeutic applications, demonstrating the critical role of azetidine derivatives in drug discovery and development.

properties

IUPAC Name

1-(3,4-dimethylbenzoyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8-3-4-10(5-9(8)2)12(15)14-6-11(7-14)13(16)17/h3-5,11H,6-7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZYQABYOQRFNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC(C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylbenzoyl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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